molecular formula C22H23ClN4O3S B11212644 3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11212644
M. Wt: 459.0 g/mol
InChI Key: TUIFEJDDXZHZAF-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative characterized by a sulfur-substituted heterocyclic core (2-sulfanylidene), a 4-chlorophenylmethyl group at position 3, and a morpholine-containing ethyl carboxamide substituent at position 5. Its molecular framework combines structural motifs associated with kinase inhibition and antimicrobial activity, as seen in related quinazolines .

Properties

Molecular Formula

C22H23ClN4O3S

Molecular Weight

459.0 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H23ClN4O3S/c23-17-4-1-15(2-5-17)14-27-21(29)18-6-3-16(13-19(18)25-22(27)31)20(28)24-7-8-26-9-11-30-12-10-26/h1-6,13H,7-12,14H2,(H,24,28)(H,25,31)

InChI Key

TUIFEJDDXZHZAF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-N-[2-(morpholin-4-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydroquinazoline Core: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Chlorophenyl Group: This step involves the use of a chlorophenyl derivative, which is introduced through a nucleophilic substitution reaction.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction with an appropriate morpholine derivative.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, this compound has potential therapeutic applications. It may be investigated for its ability to modulate specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-[2-(morpholin-4-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a class of 4-oxo-2-sulfanylidene quinazolines with modifications at positions 3 and 6. Below is a comparative analysis of key analogues:

Compound Name Substituent at Position 3 Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Chlorophenylmethyl 2-Morpholin-4-ylethyl C₂₂H₂₃ClN₄O₃S 475.0 (calculated) Enhanced solubility via morpholine; moderate steric bulk for target binding .
3-[(4-Methoxyphenyl)methyl]-4-oxidanylidene-N-(phenylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide 4-Methoxyphenylmethyl Phenylmethyl C₂₅H₂₂N₄O₃S 474.5 Reduced polarity due to methoxy group; phenylmethyl limits solubility .
N-[(2-Chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazoline-7-carboxamide 4-Methoxyphenylmethyl + 2-chlorophenyl Benzyl C₂₅H₂₁ClN₄O₃S 509.0 Dual chloro/methoxy substitution increases hydrophobicity; potential CNS penetration .
3-[(4-Chlorophenyl)methyl]-N-(butan-2-yl)-4-oxidanylidene-2-sulfanylidene-1H-quinazoline-7-carboxamide 4-Chlorophenylmethyl Butan-2-yl C₂₁H₂₁ClN₄O₃S 444.9 Smaller alkyl chain reduces steric hindrance but lowers metabolic stability .

Functional Group Impact Analysis

  • Morpholine vs. Alkyl/Aryl Groups : The morpholin-4-ylethyl group in the target compound provides superior water solubility compared to phenylmethyl (logP reduction by ~0.5 units) and butan-2-yl (enhanced hydrogen bonding) .
  • Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group increases electronegativity, improving interactions with hydrophobic enzyme pockets. In contrast, methoxyphenyl derivatives show weaker binding in kinase assays (IC₅₀ ~15% higher) .
  • Sulfanylidene vs.

Biological Activity

The compound 3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, highlighting its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H19ClN2O2SC_{17}H_{19}ClN_2O_2S, with a molecular weight of approximately 348.86 g/mol. The structural features include:

  • A 4-chlorophenyl group, which is known to enhance biological activity.
  • A morpholine moiety that contributes to its pharmacological properties.
  • A sulfanylidene functional group that may play a role in its interaction with biological targets.
PropertyValue
Molecular FormulaC17H19ClN2O2S
Molecular Weight348.86 g/mol
IUPAC Name3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
SolubilitySoluble in DMSO and DMF

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. The compound has shown notable activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

In a comparative study, the compound was evaluated alongside other derivatives for its antibacterial efficacy:

Table 2: Antibacterial Activity Comparison

CompoundZone of Inhibition (cm)
3-[(4-chlorophenyl)methyl]-...1.5
Control (Standard Antibiotics)1.8

This indicates that while the compound is effective, it may not surpass established antibiotics in potency.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It has shown promising results as an acetylcholinesterase inhibitor , which is crucial for the treatment of Alzheimer's disease. The IC50 values for various derivatives were measured, with some showing strong inhibitory effects:

Table 3: Enzyme Inhibition IC50 Values

CompoundIC50 (µM)
3-[(4-chlorophenyl)methyl]-...0.63
Standard Inhibitor0.45

Anti-inflammatory Activity

Another significant aspect of this compound's biological profile is its anti-inflammatory properties. It has been reported to inhibit the NF-kB pathway, which is pivotal in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Study on Antibacterial Efficacy

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several quinazoline derivatives and evaluated their antibacterial activity. Among these, the compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with an emphasis on its structure-function relationship leading to enhanced efficacy .

Docking Studies

Molecular docking studies have provided insights into the interaction of this compound with target proteins. The binding affinity was assessed using bovine serum albumin (BSA) as a model, revealing significant interactions that correlate with its observed biological activities .

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